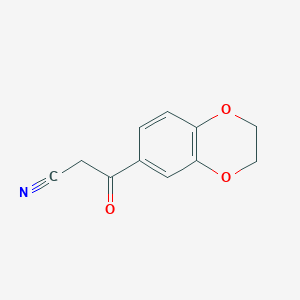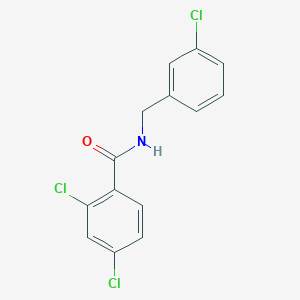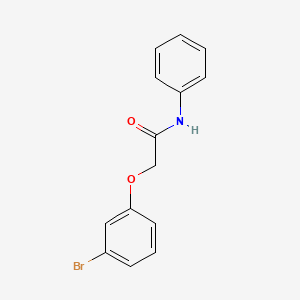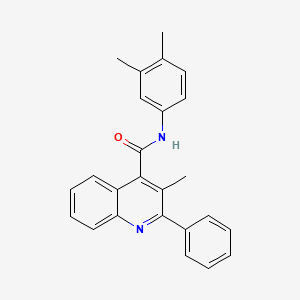
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile
Overview
Description
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile (DBN) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DBN is a small molecule that belongs to the class of nitriles and is known to possess a unique chemical structure that provides it with several beneficial properties.
Scientific Research Applications
Anti-Inflammatory Activity
The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile and its derivatives have been investigated for their anti-inflammatory properties. Vazquez, Rosell, and Pujol (1997) synthesized racemic 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid, which showed significant anti-inflammatory activity, comparable to some known anti-inflammatory agents (Vazquez, Rosell, & Pujol, 1997).
Antibacterial and Enzyme Inhibition
Abbasi et al. (2017) explored the synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-yl)Benzenesulfonamide Derivatives. These derivatives demonstrated potent antibacterial properties and moderate inhibitory activity against the lipoxygenase enzyme (Abbasi et al., 2017). This implies potential therapeutic applications in the treatment of bacterial infections and inflammation.
Biofilm Inhibition and Cytotoxicity
Research conducted by Abbasi et al. (2020) on N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides highlighted their ability to inhibit bacterial biofilms and displayed mild cytotoxicity. These findings suggest potential applications in combating biofilm-associated bacterial infections (Abbasi et al., 2020).
Synthesis of Therapeutic Agents
The synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and related compounds has been explored for their potential as precursors to therapeutic compounds. Bozzo, Pujol, Solans, and Font‐Bardia (2003) found that these compounds could be precursors for various therapeutically relevant molecules (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Pharmaceutical Synthesis
A study by Mishra, Kaur, Sharma, and Jolly (2016) utilized an amidase from Alcaligenes faecalis subsp. parafaecalis for the efficient production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a valuable chiral synthon for enantiospecific synthesis of various therapeutic agents (Mishra, Kaur, Sharma, & Jolly, 2016).
properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c12-4-3-9(13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,7H,3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGKLPJUZGOSPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B4693513.png)
![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4693516.png)
![2-({4-allyl-5-[(2-ethoxy-4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4693521.png)
![3,5-dihydroxy-N'-(2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)benzohydrazide](/img/structure/B4693526.png)
![N-cyclopentyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4693534.png)
![2-phenoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4693536.png)
![N-[2-({2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B4693545.png)
![ethyl 2-(benzoylamino)-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4693552.png)
![diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4693581.png)

